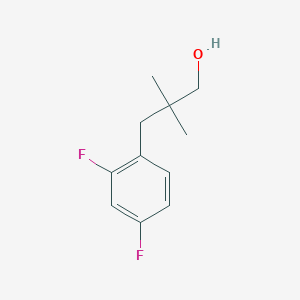

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol

Description

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol is a fluorinated secondary alcohol characterized by a 2,4-difluorophenyl group attached to a propanol backbone with geminal dimethyl substituents at the C2 position. The 2,4-difluorophenyl moiety is a recurring motif in medicinal chemistry due to its ability to enhance metabolic stability and membrane penetration . The dimethyl groups at C2 likely influence steric hindrance and lipophilicity, which may impact solubility and crystallinity compared to bulkier substituents (e.g., phenyl or heterocyclic groups) in related compounds .

Properties

Molecular Formula |

C11H14F2O |

|---|---|

Molecular Weight |

200.22 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5,14H,6-7H2,1-2H3 |

InChI Key |

ILBVFNYSORRWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

Formation of Grignard Reagent:

Addition to Aldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one.

Reduction: Formation of 3-(2,4-Difluorophenyl)-2,2-dimethylpropane.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the dimethylpropanol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Antifungal Activity

Voriconazole

- Structure: (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol .

- Key Features :

- Contains a 2,4-difluorophenyl group and a triazole ring, critical for antifungal activity.

- Pyrimidine substituent enhances binding to fungal cytochrome P450 enzymes.

- Activity : Broad-spectrum antifungal agent against Candida, Aspergillus, and Cryptococcus species.

Patent Compound (US 2016/06836)

- Structure : 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol .

- Key Features :

- Incorporates a tetrazole ring and pyridinyl group, which may improve target affinity and pharmacokinetics.

- Activity : Presumed antifungal activity based on structural similarity to Voriconazole and related triazole/tetrazole derivatives.

Tetrazole-Based Triazole Derivatives

- Structure : (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl}-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol .

- Key Features :

- Ethyl-piperazine linker enhances solubility and bioavailability.

- Activity : Demonstrated efficacy against Candida spp. and Aspergillus spp. via agar diffusion assays.

Impact of Substituents on Physical and Chemical Properties

- Lipophilicity : The absence of polar heterocycles (e.g., triazole) increases lipophilicity relative to Voriconazole, which may affect membrane permeability .

Biological Activity

3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

- Molecular Formula : C11H13F2O

- Molecular Weight : 234.23 g/mol

- CAS Number : 2012327-28-3

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with a difluorophenyl derivative and a suitable alcohol precursor.

- Reactions : Key reactions may include nucleophilic substitutions and reductions to achieve the desired alcohol functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluorophenyl group enhances lipophilicity and may influence binding affinity to target sites.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through the modulation of cytokine production.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence pointing toward selective toxicity against specific tumor types.

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, indicating potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism by which it could be developed for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.